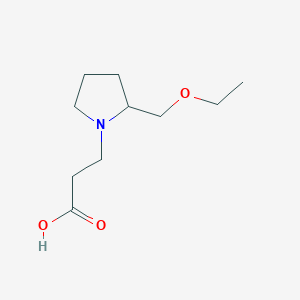

3-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Corrosion Inhibition : Pyrrolidine derivatives, such as 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one and {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid, have been synthesized and tested as corrosion inhibitors for steel in sulfuric acid. These compounds demonstrate significant inhibition efficiency, with one reaching 89% at certain concentrations. The inhibitors adsorb on the steel surface following the Langmuir adsorption model, and their efficiency is influenced by temperature (Bouklah et al., 2006).

Chemical Synthesis : The synthesis of compounds like 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid involves reactions with various agents, including thionyl chloride and acetone. These synthetic pathways are significant in the preparation of complex organic compounds (Zhang Dan-shen, 2009).

Investigation of Molecular Properties : Density Functional Theory (DFT) and quantum-chemical calculations have been conducted to understand the molecular properties of various pyrrolidine derivatives. These studies help in comprehending the electronic properties and thermodynamics of these compounds (Bouklah et al., 2012).

Pharmaceutical Applications : Certain pyrrolidine derivatives are used in the development of drugs, such as those for idiopathic pulmonary fibrosis. For instance, the synthesis of chiral β-hydroxy-α-amino acids, which are key intermediates in developing specific drug candidates, involves enzymatic processes (Goldberg et al., 2015).

Development of Integrin Inhibitors : Research into nonpeptidic αvβ6 integrin inhibitors, which are potential therapeutic agents for idiopathic pulmonary fibrosis, involves the synthesis of 3-aryl(pyrrolidin-1-yl)butanoic acids. These compounds have shown high affinity and selectivity for αvβ6 integrin in cell adhesion assays (Procopiou et al., 2018).

Anticonvulsant and Antinociceptive Activity : Pyrrolidine derivatives have been synthesized as potential anticonvulsants. These hybrid molecules, combining chemical fragments of known antiepileptic drugs, show significant activity in preclinical seizure models and pain responses in animal studies (Kamiński et al., 2016).

Safety and Hazards

This compound is irritating and may cause irritation or burns when it comes into contact with skin and eyes . Appropriate personal protective equipment, such as gloves and goggles, should be worn to avoid direct contact . It should be stored and used in a manner that avoids contact with oxidizers and strong acids to prevent dangerous reactions .

Propiedades

IUPAC Name |

3-[2-(ethoxymethyl)pyrrolidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-2-14-8-9-4-3-6-11(9)7-5-10(12)13/h9H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIQJVUDHWPJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCN1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

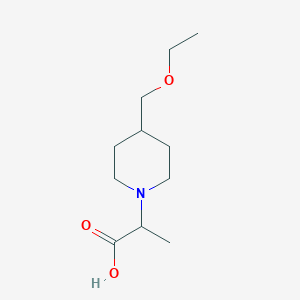

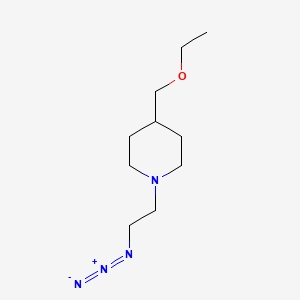

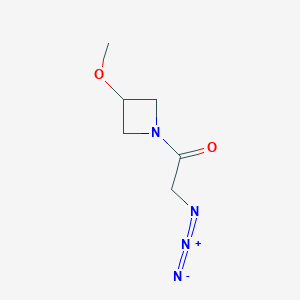

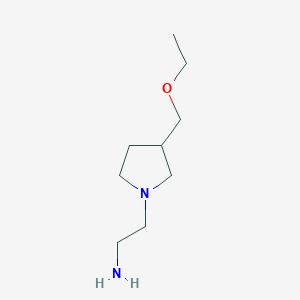

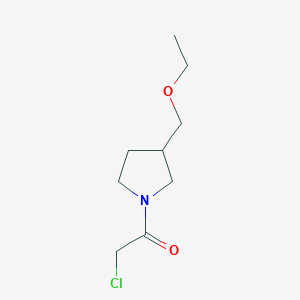

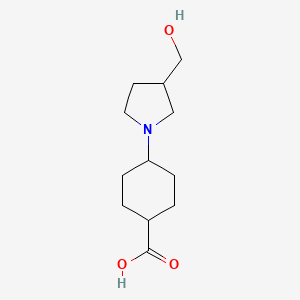

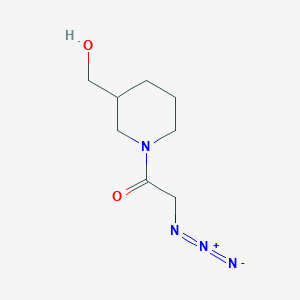

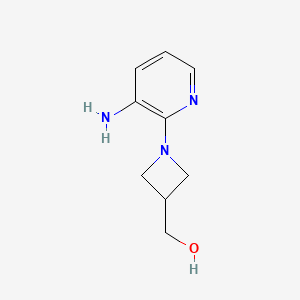

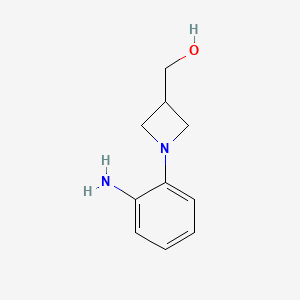

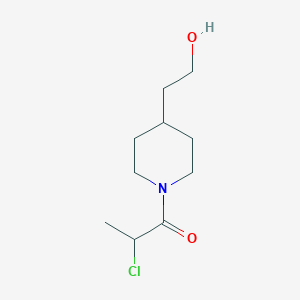

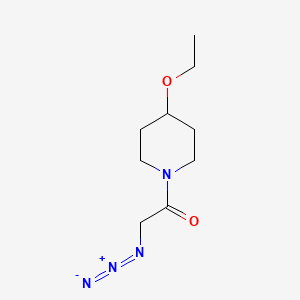

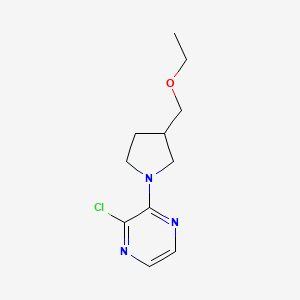

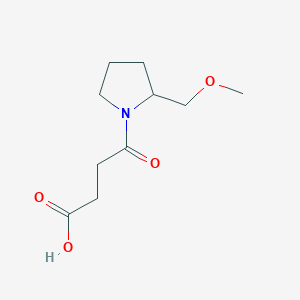

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.